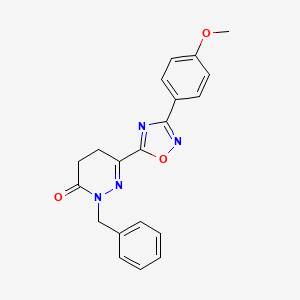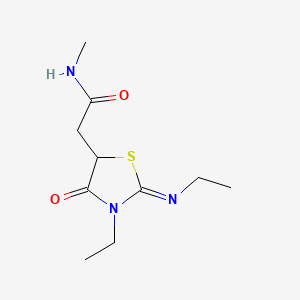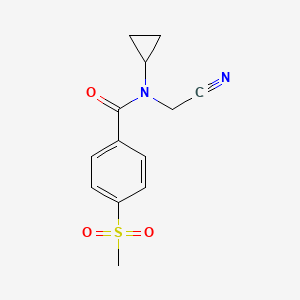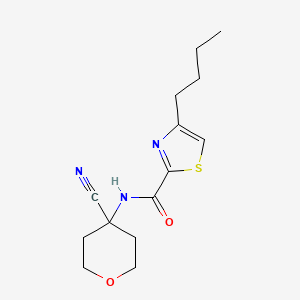![molecular formula C13H15ClN2O2S B2875281 2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide CAS No. 899374-61-9](/img/structure/B2875281.png)
2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide” is a chemical compound with the molecular formula C13H15ClN2O2S. It has an average mass of 298.788 Da and a monoisotopic mass of 298.054260 Da .
Synthesis Analysis
The synthesis of cyanoacetamides, such as the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives Development
Compounds with structures similar to 2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide have been synthesized for the development of various derivatives. For example, 2-Cyano-N-(tetrahydrocarbazole)acetamide was utilized to synthesize new arylazocarbazole derivatives, showcasing the compound's role in synthesizing derivatives with potential biological interest (Fadda et al., 2010).
Anticancer Activity
Derivatives similar to the compound have been tested for their anticancer properties. For instance, 2-Cyano-N-furan-2-ylmethyl-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared and evaluated for anticancer activity, showing potent and selective cytotoxic effects against leukemia cell lines (Horishny et al., 2021).
Molecular Structure Analysis
The molecular structure and hydrogen bonding patterns of related compounds have been analyzed, providing insights into their chemical behavior and potential interactions. For example, the reaction of specific acetamide derivatives has been studied to understand their crystal structures and molecular interactions (Helliwell et al., 2011).
Synthesis of Metal Complexes
Similar acetamide derivatives have been used to synthesize new metal complexes, revealing the compound's utility in developing materials with potential applications in catalysis or material science. Tetradentate ligands, including similar acetamide structures, have been synthesized and their metal complexes characterized (Al-jeboori et al., 2010).
Radiosynthesis Applications
Compounds structurally related to this compound have been employed in radiosynthesis, indicating potential applications in tracer development or mechanistic studies in biochemistry (Latli & Casida, 1995).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-(3-cyano-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-12(2)9-7(6-15)11(16-8(17)5-14)19-10(9)13(3,4)18-12/h5H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSWPWGSLVFGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(O1)(C)C)SC(=C2C#N)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2875198.png)
![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)



![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)
![5-Pentadecyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B2875208.png)

![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2875210.png)
![ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2875213.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)pentanamide](/img/structure/B2875217.png)



